molecular formula C10H10ClFN4O3 B11751302 (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

(2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B11751302
M. Wt: 288.66 g/mol
InChI Key: HLXISARTQIJHHE-FWJKGUHCSA-N
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Description

(2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a chlorine atom at the purine ring and a fluorine atom at the oxolane ring makes it unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorinated sugars. The key steps in the synthesis may involve:

    Glycosylation: Coupling of a purine base with a fluorinated sugar under acidic or basic conditions.

    Halogenation: Introduction of the chlorine atom at the purine ring using reagents like thionyl chloride or N-chlorosuccinimide.

    Hydroxylation: Introduction of the hydroxymethyl group through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, N-chlorosuccinimide.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of dehalogenated analogs.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This makes it a valuable tool for studying nucleic acid metabolism and function.

Medicine

In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, leading to the inhibition of DNA or RNA synthesis. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Gemcitabine: A nucleoside analog used as an anticancer agent.

    Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

Uniqueness

What sets (2R,3R,4R)-5-(6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol apart from these similar compounds is the presence of both chlorine and fluorine atoms, which can enhance its biological activity and stability. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C10H10ClFN4O3

Molecular Weight

288.66 g/mol

IUPAC Name

(2R,3R,4R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5-,7-,10?/m1/s1

InChI Key

HLXISARTQIJHHE-FWJKGUHCSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F

Origin of Product

United States

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